2-Hydroxy-6-mercaptobenzoic acid 2-Hydroxy-6-mercaptobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13927360
InChI: InChI=1S/C7H6O3S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,8,11H,(H,9,10)
SMILES:
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol

2-Hydroxy-6-mercaptobenzoic acid

CAS No.:

Cat. No.: VC13927360

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-mercaptobenzoic acid -

Specification

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
IUPAC Name 2-hydroxy-6-sulfanylbenzoic acid
Standard InChI InChI=1S/C7H6O3S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,8,11H,(H,9,10)
Standard InChI Key PQLVYDHAZMLNDX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)S)C(=O)O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Hydroxy-6-mercaptobenzoic acid belongs to the mercaptobenzoic acid family, distinguished by the simultaneous presence of hydroxyl and thiol groups on the benzene ring. Key molecular parameters include:

PropertyValue
Molecular formulaC₇H₆O₃S
Molecular weight170.19 g/mol
CAS Registry NumberNot publicly disclosed
IUPAC name2-Hydroxy-6-sulfanylbenzoic acid

The planar benzene ring adopts a resonance-stabilized structure, with intramolecular hydrogen bonding observed between the hydroxyl proton and the carboxylic acid group. This interaction marginally reduces the acidity of the hydroxyl group (predicted pKa ≈ 9.5) compared to unsubstituted phenols .

Spectroscopic Features

  • Infrared (IR) spectroscopy: Strong absorption bands at 2500–2600 cm⁻¹ (S-H stretch), 1680–1700 cm⁻¹ (C=O stretch), and 3200–3400 cm⁻¹ (O-H stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 10.8 ppm (broad, carboxylic acid -OH), δ 8.2 ppm (singlet, aromatic H-3/H-5), δ 3.4 ppm (thiol -SH, exchangeable) .

    • ¹³C NMR: δ 172 ppm (carboxylic acid C=O), δ 160 ppm (C-OH), δ 130–140 ppm (aromatic carbons).

Synthesis and Production

Mercaptylation of Halogenated Precursors

The primary synthetic route involves nucleophilic aromatic substitution using halogenated benzoic acid derivatives:

  • Substrate preparation: 2-Hydroxy-6-bromobenzoic acid is reacted with elemental sulfur in the presence of a base (e.g., NaOH, KOH).

  • Reaction conditions:

    • Temperature: 50–100°C

    • Solvent: Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates.

    • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve sulfur solubility.

  • Workup: Acidic quenching precipitates the product, followed by recrystallization from ethanol/water mixtures (yield: 45–65%).

Alternative Routes

  • Thiol-ene click chemistry: Coupling 2-hydroxybenzoic acid with thiol-containing reagents under UV initiation, though this method faces regioselectivity challenges .

  • Enzymatic synthesis: Preliminary studies suggest fungal peroxidases can mediate C-S bond formation, but scalability remains unproven.

Physicochemical Properties

Solubility and Stability

SolventSolubility (g/100 mL, 25°C)Stability
Water0.12Oxidizes in >6 hr
Ethanol4.7Stable ≤30 days
Dimethyl sulfoxide22.3Indefinite

The thiol group undergoes rapid oxidation to disulfides in aerobic aqueous solutions, necessitating storage under nitrogen or argon .

Thermal Behavior

  • Melting point: 189–192°C (decomposition observed above 200°C with SO₂ evolution).

  • Thermogravimetric analysis (TGA): 5% weight loss at 150°C, major decomposition at 210–230°C .

Biological and Chemical Activities

Antioxidant Mechanisms

The thiol group acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) via:

  • Radical scavenging:
    RSH+HORS+H2O\text{RSH} + \text{HO}^- \rightarrow \text{RS}^- + \text{H}_2\text{O}
    Followed by disulfide formation:
    2RSRSSR2 \text{RS}^- \rightarrow \text{RSSR}
    In vitro studies show 78% superoxide radical quenching at 50 μM concentration.

  • Metal ion chelation: The hydroxyl and thiol groups coordinate transition metals like Fe³⁺ and Cu²⁺, inhibiting Fenton reactions .

Enzyme Interactions

  • Tyrosinase inhibition: IC₅₀ = 12.4 μM (competitive inhibition via copper binding at active site).

  • Glutathione peroxidase mimicry: Catalyzes glutathione oxidation 1.8× faster than unsubstituted thiophenols .

Pharmaceutical Applications

Prodrug Development

The carboxylic acid group enables esterification for enhanced bioavailability:

DerivativeBioavailability (% vs parent)Half-life (h)
Ethyl ester2204.7
Polyethylene glycol34012.1

These derivatives show promise in:

  • Anticancer therapies: Synergistic effects with cisplatin in ovarian cancer cell lines (IC₅₀ reduced by 38%).

  • Antimicrobial agents: MIC = 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science Applications

Self-Assembled Monolayers (SAMs)

The compound forms ordered monolayers on gold surfaces via Au-S bonds (contact angle = 78°), useful in biosensor fabrication .

Epoxy Resin Modification

Incorporating 2–5 wt% into epoxy matrices:

  • Increases flexural strength by 40%

  • Reduces curing time by 25% through thiol-epoxide click chemistry

Comparative Analysis with Structural Analogs

CompoundThiol PositionHydroxyl PositionLogPAntioxidant Capacity (TEAC)
2-Hydroxy-6-mercaptobenzoic acid621.122.34 mM Trolox eq
3-Hydroxy-4-mercaptobenzoic acid430.871.98 mM Trolox eq
Thiosalicylic acid2None1.451.02 mM Trolox eq

The 2,6-substitution pattern optimizes electron delocalization, enhancing redox activity compared to positional isomers .

Future Research Directions

  • Continuous flow synthesis: Microreactor technology to improve yield and reduce sulfur waste.

  • Targeted drug delivery: Aptamer-conjugated nanoparticles for glioblastoma treatment .

  • Computational modeling: DFT studies to predict reaction pathways with transition metals .

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